Benzyl tert-butyl malonate
Description
Significance of Malonate Esters in Advanced C-C Bond Formation Methodologies
Malonate esters are foundational reagents in organic chemistry, primarily celebrated for their role in the formation of carbon-carbon (C-C) bonds. patsnap.com Their utility stems from the unique reactivity of the methylene (B1212753) group (-CH₂) positioned between two carbonyl groups. patsnap.comorganicchemistrytutor.com This structural arrangement significantly increases the acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate), making them readily removable by common bases like sodium ethoxide. libretexts.orglibretexts.org
This deprotonation generates a resonance-stabilized enolate, a potent carbon nucleophile. organicchemistrytutor.comlibretexts.org The classic malonic ester synthesis leverages this reactivity, where the enolate attacks an alkyl halide in an SN2 reaction to form an α-alkylated malonic ester. libretexts.orglibretexts.org Subsequent hydrolysis of the ester groups followed by heating induces decarboxylation, yielding a substituted carboxylic acid. libretexts.org This versatile and predictable reaction sequence is a cornerstone method for constructing complex molecular frameworks, especially α-substituted acetic acids, and is widely applied in the synthesis of pharmaceuticals and other fine chemicals. patsnap.com The ability to introduce one or two alkyl groups at the α-carbon makes malonate esters indispensable synthons for building molecular complexity.
Strategic Role of Benzyl (B1604629) tert-Butyl Malonate as a Versatile Bifunctional Synthon
The strategic advantage of benzyl tert-butyl malonate lies in its nature as a bifunctional, or heterodifunctional, synthon. vulcanchem.com Unlike symmetric diesters such as diethyl malonate, it possesses two different ester groups—a benzyl ester and a tert-butyl ester—which exhibit orthogonal reactivity. vulcanchem.comnih.gov This differential reactivity allows for the selective cleavage of one ester group while the other remains intact, a crucial feature for multi-step synthesis.
The tert-butyl ester is labile under acidic conditions (e.g., using trifluoroacetic acid) but is resistant to basic hydrolysis and hydrogenolysis. vulcanchem.comnih.gov Conversely, the benzyl ester is stable to basic conditions but can be selectively cleaved by catalytic hydrogenation. nih.govsnu.ac.kr This selective deprotection is fundamental to its role in modern synthesis, particularly in asymmetric catalysis. vulcanchem.com
For instance, after performing a phase-transfer catalytic (PTC) α-alkylation on the malonate backbone to create a chiral quaternary carbon center, the resulting product can be selectively hydrolyzed. nih.gov Treatment with an acid removes the tert-butyl group to yield a monoacid, while reaction under basic conditions can hydrolyze the other ester group, providing access to a different set of chiral malonic monoacids. nih.govresearchgate.net These monoacids are valuable intermediates for the synthesis of complex chiral molecules. nih.gov This controlled, stepwise unmasking of functionality makes this compound a highly versatile building block. vulcanchem.com
| Reaction | Yield | Enantioselectivity (ee) | Notes |
| Asymmetric PTC α-alkylation | Up to 99% | Up to 98% ee | For derivatives of this compound, creating chiral building blocks with a quaternary carbon center. nih.govresearchgate.net |
| Selective Hydrolysis (Acidic) | 93% | N/A | Selective removal of the tert-butyl ester group from an α-alkylated derivative using trifluoroacetic acid. nih.gov |
| Selective Hydrolysis (Basic) | 94%–98% | N/A | Selective hydrolysis of the non-tert-butyl ester (a diphenylethyl ester in this study) using KOH. nih.govresearchgate.net |
Historical Context and Evolution of Malonate Chemistry Relevant to this compound Research
The chemistry of malonic esters has been a pillar of organic synthesis for over a century, traditionally used for preparing a wide variety of alkylated ketones, esters, and carboxylic acids. nih.gov The classical malonic ester synthesis, using simple symmetric diesters like diethyl malonate, was a primary method for C-C bond formation. organicchemistrytutor.comnih.gov However, the harsh conditions often required for the hydrolysis and decarboxylation of sterically congested, disubstituted malonates presented significant limitations. nih.gov
The evolution of organometallic chemistry, particularly the development of palladium-catalyzed reactions in the 1960s, opened new avenues for malonate chemistry. nih.gov This led to the exploration of allylic esters of malonates and expanded their synthetic utility. The drive towards more complex and stereochemically defined targets, especially in medicinal chemistry, highlighted the need for malonate synthons with greater control over their reactivity.
This need spurred the development of asymmetrically substituted malonates. Early work in enantioselective synthesis used substrates like diphenylmethyl tert-butyl malonate for phase-transfer catalytic alkylations. snu.ac.kr While successful in achieving high yields and enantioselectivity, these substrates faced challenges with selective deprotection; under acidic conditions, both ester groups were prone to partial hydrolysis, while basic conditions were often ineffective due to steric hindrance. nih.govsnu.ac.kr This led researchers to design new substrates, such as benzylideneamino tert-butyl malonate and eventually derivatives of this compound, to overcome these limitations. nih.govsnu.ac.kr The development of this compound and its analogues represents a logical evolution, providing a robust and versatile tool that allows for highly selective transformations under distinct acidic, basic, or hydrogenolytic conditions, thereby enabling more sophisticated and efficient synthetic strategies. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXXODAXXAFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371546 | |
| Record name | BENZYL TERT-BUTYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72594-86-6 | |
| Record name | BENZYL TERT-BUTYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl tert-butyl malonate | |
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Advanced Synthetic Methodologies for Benzyl Tert Butyl Malonate and Its Derivatives
Direct Synthesis Approaches to Benzyl (B1604629) tert-Butyl Malonate
The direct synthesis of unsymmetrical diesters like benzyl tert-butyl malonate requires carefully controlled conditions to avoid the formation of symmetrical diesters (dibenzyl malonate and di-tert-butyl malonate).
Esterification Reactions and Optimization Protocols
The synthesis of malonic esters can be approached by the esterification of malonic acid. The introduction of the tert-butyl ester group is often achieved by reacting malonic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid orgsyn.org. Following the formation of the mono-tert-butyl ester, a subsequent esterification with benzyl alcohol can be performed. Conversely, mono-benzyl malonate, which can be synthesized from the reaction of Meldrum's acid with benzyl alcohol, can serve as a precursor sigmaaldrich.com.
Optimization of these sequential esterification protocols is critical to maximize the yield of the desired unsymmetrical product. Key parameters include the stepwise addition of reagents, control of reaction temperature, and the choice of catalyst. For instance, procedures for creating benzyl esters often involve heating a mixture of the carboxylic acid and benzyl alcohol with a suitable coupling reagent or under conditions that facilitate dehydration beilstein-journals.org. Traditional methods for tert-butyl ester formation may require careful handling of isobutylene gas and acidic conditions that must be compatible with the benzyl ester group if it is already present orgsyn.org.
Selective Esterification Strategies for Unsymmetrical Malonate Diesters
To circumvent the challenges of sequential esterification and the formation of undesired byproducts, selective strategies starting from malonic acid monoesters are often employed.
A common strategy for forming unsymmetrical malonates involves the reaction of a malonic acid monoester salt with an alkyl chloroformate. For example, potassium ethyl malonate can be prepared and subsequently used in further reactions orgsyn.org. In a similar vein, one could envision reacting the salt of mono-tert-butyl malonate with benzyl chloroformate, or the salt of mono-benzyl malonate with tert-butyl chloroformate. This approach allows for a directed synthesis where the second ester group is introduced selectively. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and purity.
Carbodiimide-mediated coupling reactions are a highly effective method for ester formation under mild conditions. This strategy is particularly useful for synthesizing unsymmetrical malonates from a monoester precursor. A notable example involves the preparation of various malonate diesters by coupling a malonic acid mono-tert-butyl ester with different alcohols frontiersin.org. The reaction is typically facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst frontiersin.org. This protocol is advantageous due to its mild conditions and high efficiency, making it suitable for substrates with sensitive functional groups.
The general procedure involves the reaction of a monoester, such as tert-butyl malonic acid, with an alcohol, like benzyl alcohol, in the presence of EDC and DMAP frontiersin.org. This method directly yields the desired this compound.
α-Alkylation and Functionalization Protocols of Malonates Incorporating Benzyl and tert-Butyl Moieties
The acidic α-proton of malonate esters allows for deprotonation and subsequent alkylation, a fundamental carbon-carbon bond-forming reaction. When applied to unsymmetrical malonates, this provides a route to chiral molecules containing quaternary carbon centers.
Enantioselective α-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful technique for achieving enantioselective α-alkylation of malonate esters. Research has demonstrated that malonate substrates containing a tert-butyl ester group are particularly effective for achieving high enantioselectivity in PTC alkylations frontiersin.org.
In a study on related substrates, 2,2-diphenylethyl tert-butyl α-methylmalonates were successfully alkylated with high yields and excellent enantioselectivities using a chiral phase-transfer catalyst frontiersin.orgresearchgate.net. The reactions were performed using alkyl halides as the alkylating agents in the presence of a base, such as potassium hydroxide frontiersin.orgresearchgate.net. The use of the tert-butyl group was noted as being generally essential for high enantioselectivity frontiersin.org. This methodology has been shown to be effective for a range of electrophiles, including both allylic and benzylic halides, affording the corresponding α,α-dialkylmalonates in high yields (up to 99%) and enantiomeric excesses (up to 98% ee) frontiersin.orgresearchgate.net.
The results from the alkylation of a malonate substrate bearing a tert-butyl group highlight the utility of this approach for creating chiral building blocks. The data below illustrates the scope of the reaction with various benzylic halides.
| Entry | Alkylating Agent (R-X) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Benzyl bromide | 99 | 91 |
| 2 | 4-Methylbenzyl bromide | 99 | 92 |
| 3 | 4-Methoxybenzyl bromide | 90 | 92 |
| 4 | 4-Chlorobenzyl bromide | 99 | 98 |
| 5 | 2-Naphthylmethyl bromide | 99 | 96 |
Data adapted from studies on enantioselective PTC α-alkylation of tert-butyl malonate derivatives. frontiersin.org
These methodologies demonstrate the synthetic utility of malonates containing both benzyl and tert-butyl ester moieties, from their selective synthesis to their application in creating complex, chiral molecules.
Development of Chiral Quaternary Ammonium (B1175870) Salt Catalysts (e.g., Cinchona Alkaloid Derivatives)
The development of effective chiral phase-transfer catalysts is central to achieving high enantioselectivity in the α-alkylation of malonate derivatives. Among the most successful catalysts are the chiral quaternary ammonium salts derived from Cinchona alkaloids. rsc.orgrsc.org These naturally occurring compounds are readily available and can be easily modified to create a diverse range of catalysts. rsc.org
The tertiary amine of the Cinchona alkaloids is readily N-alkylated to form quaternary ammonium salts, which serve as efficient chiral phase-transfer catalysts. rsc.org The first generation of these catalysts, such as N-benzylcinchoninium bromide, demonstrated the feasibility of asymmetric PTC alkylations, although with moderate enantioselectivity. mdpi.orgsigmaaldrich.com
Subsequent generations of Cinchona alkaloid-derived catalysts incorporated structural modifications to enhance their stereochemical control. The introduction of a 9-anthracenylmethyl group, developed independently by Lygo and Corey, proved to be a significant advancement, leading to substantially improved enantiomeric excesses. rsc.orgmdpi.org This bulky group is thought to effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face. Further enhancements in enantioselectivity have been achieved by linking two Cinchona alkaloid units through a spacer, creating dimeric catalysts. sigmaaldrich.com
The general structure of these catalysts involves the quaternization of the Cinchona alkaloid's quinuclidine nitrogen with a benzyl or other arylmethyl group. The hydroxyl group at the C9 position is also a key feature, as it can participate in hydrogen bonding interactions that help to organize the transition state assembly.
Table 1: Generations of Cinchona Alkaloid-Based Phase-Transfer Catalysts
| Generation | Catalyst Type | Key Structural Feature | Typical Enantioselectivity |
| First | N-Benzyl Cinchona Alkaloid Salts | Simple N-benzylation | Moderate |
| Second | N-Alkyl O-Alkyl Cinchona Alkaloid Salts | Alkylation of both nitrogen and oxygen | Improved enantioselectivity |
| Third | N-(9-Anthracenylmethyl) Cinchona Alkaloid Salts | Bulky group on the nitrogen to increase steric shielding | High to excellent enantioselectivity |
| Dimeric | Two Cinchona Alkaloid Units with a Spacer | Enhanced steric hindrance and defined chiral environment | Very high enantioselectivity |
Scope and Limitations of Asymmetric α-Benzylation Reactions
The asymmetric α-benzylation of malonic esters under phase-transfer catalysis has been investigated with a variety of substrates and catalysts. An efficient method for the synthesis of chiral malonates has been established through the enantioselective phase-transfer catalytic α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates. nih.govresearchgate.netfrontiersin.orgsciprofiles.com Using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the catalyst, the corresponding α-methyl-α-alkylmalonates can be produced in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). nih.govresearchgate.netfrontiersin.orgsciprofiles.com
The scope of the reaction with respect to the alkylating agent is broad, with allylic and benzylic halides generally providing very high enantioselectivities. nih.govfrontiersin.org For instance, the benzylation of various alkyl tert-butyl α-methylmalonates using benzyl bromide under optimized conditions (5.0 equiv. of benzyl bromide, 5.0 equiv. of 50% aq. KOH, and the catalyst in toluene at 0 °C) has been reported. nih.govfrontiersin.org The nature of the ester group on the malonate substrate can influence the enantioselectivity, with diphenylmethyl esters often providing the highest levels of stereocontrol. frontiersin.org
However, there are limitations. For example, propargylic halides tend to give lower enantioselectivities compared to allylic and benzylic halides. nih.govfrontiersin.org The reaction conditions, including the choice of solvent, temperature, and base, must be carefully optimized for each specific substrate and catalyst combination to achieve the best results. nih.gov
Table 2: Enantioselective PTC α-Benzylation of Alkyl tert-Butyl α-Methylmalonates
| Entry | Substrate Alkyl Group | Product Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Ethyl | 95 | 85 |
| 2 | Propyl | 92 | 82 |
| 3 | Isopropyl | 90 | 80 |
| 4 | Cinnamyl | 98 | 88 |
| 5 | Diphenylmethyl | 99 | 98 |
Reactions were performed with 5.0 equiv. of benzyl bromide and 5.0 equiv. of 50% KOH (aq.) in the presence of a chiral phase-transfer catalyst. nih.govresearchgate.net
Stereochemical Control and Enantioselectivity Enhancement Strategies
The stereochemical outcome of PTC-mediated α-benzylation reactions is governed by the formation of a chiral ion pair between the catalyst's quaternary ammonium cation and the malonate enolate. nih.gov This ion pair is extracted into the organic phase where the alkylation occurs. wiley-vch.de The chiral environment created by the catalyst dictates the facial selectivity of the electrophilic attack by the benzyl halide.
Several strategies have been developed to enhance enantioselectivity:
Catalyst Modification: As discussed, the introduction of bulky substituents, such as the 9-anthracenylmethyl group, on the Cinchona alkaloid scaffold significantly improves enantioselectivity by increasing steric hindrance around the reactive center. mdpi.org
Substrate Design: The structure of the malonate substrate can also play a crucial role. For instance, using esters with larger steric bulk, such as diphenylmethyl esters, can lead to higher enantioselectivities. frontiersin.org
Reaction Parameter Optimization: Careful optimization of reaction conditions is critical. This includes the choice of solvent, the concentration of the base, and the reaction temperature. Lower temperatures often lead to higher enantioselectivity. nih.gov
Bifunctional Catalysts: The development of bifunctional catalysts that incorporate a hydrogen-bond donor moiety, such as a (thio)urea group, alongside the quaternary ammonium salt can lead to a more organized transition state and improved stereocontrol. nih.gov
Mechanistic Insights into Chiral PTC-Mediated Alkylations
The mechanism of chiral PTC-mediated alkylation is generally understood to involve several key steps. wiley-vch.de The process begins at the interface between the organic and aqueous (or solid) phases. wiley-vch.de
Deprotonation: The active methylene (B1212753) compound (this compound) is deprotonated by the base (e.g., KOH) at the interface to form a metal enolate. wiley-vch.de
Ion Exchange: The chiral quaternary ammonium salt (Q⁺X⁻) exchanges its counter-ion (X⁻) for the enolate anion, forming a chiral ion pair (Q⁺-enolate). nih.gov
Phase Transfer: This lipophilic ion pair is extracted into the organic phase. wiley-vch.de
Alkylation: Within the organic phase, the enolate reacts with the benzyl halide. The stereochemistry of this step is directed by the chiral catalyst. The bulky groups on the catalyst shield one face of the enolate, forcing the benzyl halide to approach from the less hindered face. mdpi.org
Catalyst Regeneration: After the reaction, the catalyst's counter-ion is the halide from the alkylating agent, which can then be exchanged again at the interface, completing the catalytic cycle.
The "interfacial mechanism" proposed by Makosza is often considered plausible for these systems, where the initial deprotonation and ion exchange occur at the phase boundary. wiley-vch.de
Transition Metal-Catalyzed Alkylations of Malonate Systems
While phase-transfer catalysis is a dominant strategy, transition metal-catalyzed methods offer alternative and powerful approaches for the benzylic alkylation of malonate derivatives.
Nickel-Catalyzed Benzylic Substitutions with Malonate Derivatives
Nickel-catalyzed cross-coupling reactions have emerged as a valuable tool for the formation of carbon-carbon bonds. The benzylic substitution of benzyl esters with malonates, a class of soft carbon nucleophiles, has been successfully achieved using a nickel catalyst. organic-chemistry.orgnih.govacs.orgacs.org
A study by Tsuji, Hashimoto, and Kawatsura demonstrated that a Ni(cod)₂/DPPF catalyst system can effectively catalyze the reaction between primary and secondary benzyl 2,3,4,5,6-pentafluorobenzoates and various malonate derivatives, affording the corresponding alkylation products in good yields (46-86%). organic-chemistry.orgnih.govacs.org The pentafluorobenzoate group proved to be an effective leaving group, with optimized conditions leading to yields as high as 87%. acs.org
The reaction is compatible with a range of functional groups and heterocycles. organic-chemistry.org However, electron-rich substrates may require higher catalyst loading, and sterically hindered substrates can lead to diminished yields. organic-chemistry.org The proposed mechanism involves the oxidative addition of the benzyl ester to a Ni(0) species, forming η¹- and η³-benzylnickel intermediates. The malonate anion then attacks the cationic η³-benzylnickel intermediate to yield the final product. organic-chemistry.orgnih.govacs.org
Table 3: Nickel-Catalyzed Benzylic Substitution of Benzyl Esters with Malonates
| Benzyl Ester | Malonate Derivative | Yield (%) |
| Benzyl 2,3,4,5,6-pentafluorobenzoate | Diethyl malonate | 87 |
| 4-Methoxybenzyl 2,3,4,5,6-pentafluorobenzoate | Di-tert-butyl malonate | 75 |
| 2-Naphthylmethyl 2,3,4,5,6-pentafluorobenzoate | Ethyl 2-cyanoacetate | 82 |
| Secondary Benzyl Ester | Diethyl malonate | 65 |
Reaction conditions typically involve Ni(cod)₂/DPPF as the catalyst system. organic-chemistry.orgnih.gov
Palladium-Catalyzed Benzylic Alkylations
Palladium catalysis is a well-established and versatile method for C-C bond formation. The palladium-catalyzed benzylic substitution of benzyl esters and alcohols with malonate nucleophiles has been extensively studied. acs.orgrsc.org
A direct coupling of benzyl alcohols with malonates has been developed via a palladium-catalyzed Tsuji-Trost type reaction. rsc.org This method offers high step- and atom-economy by activating the alcohols in situ, forgoing the need for pre-synthesized carbonates. rsc.org The reaction demonstrates high efficiency and selectivity for the formation of both mono- and bis-substituted malonates. rsc.org
Palladium-catalyzed allylic C-H alkylation has also been explored, and the catalysts capable of activating allylic C-H bonds can often be applied to benzylic C-H activation as well. mdpi.com Furthermore, palladium-catalyzed arylation of malonates with aryl bromides and chlorides has been achieved using sterically hindered phosphine ligands. nih.govacs.org Although this is an arylation, the underlying principles of activating the malonate nucleophile are relevant.
Dual Catalysis Systems in Stereodivergent Benzylic Substitutions
The construction of stereogenic centers, particularly vicinal stereocenters, is a pivotal challenge in modern organic synthesis. Stereodivergent synthesis, which allows for the selective formation of any and all possible stereoisomers of a product from a common set of starting materials, represents a particularly powerful strategy. In the context of this compound and its derivatives, dual catalysis systems, frequently employing a combination of palladium (Pd) and copper (Cu) catalysts, have emerged as a robust methodology for achieving stereodivergent benzylic substitutions. chinesechemsoc.orgnih.gov
This approach typically involves the reaction of a racemic benzyl-containing electrophile with a nucleophile, such as an imino ester, in the presence of two distinct chiral metal catalysts. nih.gov By carefully selecting the chirality of each catalyst's ligand, one can control the stereochemical outcome of the reaction, leading to the formation of any of the four possible stereoisomers. chinesechemsoc.org For instance, a Pd/Cu co-catalyzed asymmetric benzylic substitution of benzylic geminal dicarboxylates has been successfully developed to produce a wide array of chiral benzylic alcohol derivatives with two stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.govnih.govresearchgate.net
The general mechanism of these dual catalytic systems involves the oxidative addition of a Pd(0) catalyst to the benzylic substrate to form an electrophilic η³-oxybenzyl-Pd intermediate. nih.gov The stereochemical outcome is then determined by the nucleophilic attack on this intermediate, the trajectory of which is controlled by the chiral ligands associated with the metal catalysts. nih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating that the nucleophilic attack on the η³-oxybenzyl-Pd intermediate is the key stereochemistry-determining step. nih.govresearchgate.net
Table 1: Stereodivergent Synthesis of Benzylic Alcohol Derivatives via Pd/Cu Dual Catalysis nih.govnih.gov
| Entry | Pd-Ligand | Cu-Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | (S)-Ligand A | (R)-Ligand B | >20:1 (anti) | >99 | 94 |
| 2 | (R)-Ligand A | (S)-Ligand B | >20:1 (anti) | >99 | 92 |
| 3 | (S)-Ligand A | (S)-Ligand B | >20:1 (syn) | >99 | 91 |
| 4 | (R)-Ligand A | (R)-Ligand B | >20:1 (syn) | >99 | 93 |
Note: This table is a representative example illustrating the principle of stereodivergent synthesis. Ligand A and Ligand B are chiral ligands specific to the cited research.
Radical-Mediated Functionalizations of Benzylmalonate Derivatives
Radical-mediated reactions offer a unique and powerful avenue for the functionalization of organic molecules, often providing complementary reactivity to traditional ionic pathways. In the realm of benzylmalonate chemistry, radical intermediates can be generated and subsequently engaged in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Manganese(III) Oxidation Pathways
Manganese(III) complexes are effective one-electron oxidants capable of generating radical species from suitable precursors. nih.gov While direct studies on this compound are limited, the established reactivity of Mn(III) with other organic substrates provides insight into potential transformation pathways. For instance, Mn(III) complexes, often in the form of Mn(OAc)₃ or Mn(acac)₃, can abstract a hydrogen atom from a C-H bond, particularly from positions alpha to a carbonyl group, to generate a carbon-centered radical.
In the case of a benzylmalonate derivative, the methine proton is susceptible to abstraction by a Mn(III) species. The resulting malonate radical can then participate in subsequent reactions, such as addition to alkenes or alkynes, or coupling with other radical species. The high reduction potential of the Mn(III) ion is a key characteristic of its reactivity. nih.gov Mechanistic studies on related systems suggest that the initial step often involves the formation of a manganese(V)-oxo species, which then performs a hydrogen atom abstraction. nih.gov
Photoredox Coupling Reactions in Malonate Chemistry
Photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions using visible light. nih.govchemrxiv.org This methodology is highly applicable to the functionalization of malonate derivatives. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a substrate to generate a radical ion.
For malonate derivatives, this can occur through either an oxidative or a reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst oxidizes the malonate enolate to generate a malonate radical. Conversely, in a reductive quenching cycle, the excited photocatalyst can reduce a suitable precursor to generate a radical that can then react with the malonate.
A notable application of photoredox catalysis is the coupling of malonates with various partners. For example, arylidene malonates have been utilized as precursors to stabilized radical species that can undergo radical-radical cross-coupling with arene radicals derived from cyanoarenes. nih.gov Furthermore, cooperative catalysis, combining photoredox catalysis with other catalytic modes like organocatalysis, has enabled enantioselective aerobic oxidative cross-dehydrogenative couplings between glycine derivatives and other carbonyl compounds, a strategy that could be conceptually extended to malonate derivatives. rsc.org The use of cooperative organic photocatalysts can also facilitate carbon-carbon bond formation between heteroarenes and malonates without the need for sacrificial electron donors. rsc.org
Reactions Involving Carbon-Carbon (C(sp3)-C(sp3)) Bond Formation
The formation of carbon-carbon bonds at sp³-hybridized centers is a cornerstone of organic synthesis. For this compound, several methodologies are available for the construction of such bonds, leading to more complex and functionalized molecular architectures.
Oxidative Dehydrogenative Coupling Reactions with Malonate Esters
Oxidative dehydrogenative coupling (CDC) represents an atom-economical approach to C-C bond formation, wherein a C-H bond is directly converted into a C-C bond without the need for pre-functionalization. While direct CDC reactions involving the methine C-H of this compound are challenging, related transformations provide a conceptual framework.
One such related process is the decarboxylative α-arylation of malonate half-esters, which is enabled by the merger of aerobic oxidative Cu catalysis with decarboxylative enolate interception. nih.gov This method allows for the synthesis of monoaryl acetate (B1210297) derivatives under mild, ambient conditions. nih.govorganic-chemistry.org This biomimetic approach is inspired by the reactivity of malonyl-CoA in polyketide biosynthesis and is tolerant of a wide range of functional groups. organic-chemistry.org A photoinduced dehydrogenative coupling between benzylic C-H bonds and aldehydic C-H bonds has also been reported, providing a pathway to α-aryl ketones. nih.gov
Michael Addition Reactions for the Synthesis of α,α-Disubstituted Malonates
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry for the formation of C-C bonds. masterorganicchemistry.com It involves the addition of a nucleophile, such as the enolate of this compound, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com This reaction is a highly effective method for the synthesis of α,α-disubstituted malonates. researchgate.net
The reaction is typically initiated by deprotonating the malonate ester with a suitable base to form a stabilized enolate. This enolate then adds to the β-carbon of the Michael acceptor. masterorganicchemistry.com A wide variety of Michael acceptors can be employed, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. masterorganicchemistry.com
Enantioselective Michael additions of malonates to α,β-unsaturated compounds have been extensively developed using organocatalysis. rsc.org For instance, isothiourea catalysts have been shown to promote the highly enantioselective addition of malonates to α,β-unsaturated aryl esters, affording products with excellent enantiomeric ratios. nih.govacs.org
Table 2: Enantioselective Michael Addition of Malonates to α,β-Unsaturated Esters nih.gov
| Entry | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Cinnamoyl Ester | HyperBTM | 95 | >99:1 |
| 2 | Crotonoyl Ester | HyperBTM | 88 | 98:2 |
| 3 | Acryloyl Ester | HyperBTM | 92 | 97:3 |
Note: This table presents representative data. HyperBTM is a specific isothiourea organocatalyst.
Selective Transformations and Derivatization Strategies of this compound
This compound is a mixed diester that serves as a versatile intermediate in organic synthesis. Its utility stems from the differential reactivity of the benzyl and tert-butyl ester groups, which allows for selective deprotection and subsequent functionalization. This section explores the key transformations and derivatization strategies employed for this compound and its derivatives.
Differential Hydrolysis of Benzyl and tert-Butyl Ester Groups
The distinct chemical nature of the benzyl and tert-butyl ester moieties within this compound enables their selective cleavage under orthogonal conditions. The tert-butyl group is labile under acidic conditions, while the benzyl group can be removed through basic hydrolysis or hydrogenolysis. This differential reactivity is crucial for the stepwise synthesis of complex molecules where one ester is removed to reveal a carboxylic acid for further modification, while the other remains as a protecting group. frontiersin.orgnih.gov
The tert-butyl ester group is highly susceptible to cleavage under acidic conditions due to the stability of the tertiary carbocation intermediate formed during the reaction. acsgcipr.org This method is widely used for the selective deprotection of the tert-butyl group in the presence of other acid-stable functionalities, such as benzyl esters. frontiersin.orgnih.gov
Trifluoroacetic acid (TFA) is a commonly employed reagent for this transformation. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the departure of the stable tert-butyl cation, which is then typically quenched by the trifluoroacetate anion to form tert-butyl trifluoroacetate or deprotonated to yield isobutylene gas. nih.govstackexchange.com The use of excess TFA can drive the reaction to completion. stackexchange.com Research has demonstrated the successful selective hydrolysis of a tert-butyl ester in an α-alkylated malonate using trifluoroacetic acid in methylene chloride at 0°C, affording the corresponding monoacid in high yield (93%). frontiersin.orgresearchgate.net
This selective cleavage is a cornerstone in synthetic strategies, allowing for the unmasking of a carboxylic acid function for subsequent reactions like amide bond formation or decarboxylation, while the benzyl ester portion of the molecule remains intact. frontiersin.org
Table 1: Conditions for Acidic Hydrolysis of tert-Butyl Esters in Malonate Derivatives
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| α-Methyl-α-benzylmalonate tert-butyl ester | Trifluoroacetic Acid (TFA) | Methylene Chloride | 0 | 93 | frontiersin.orgresearchgate.net |
The benzyl ester group, while stable to acidic conditions used for tert-butyl ester cleavage, can be hydrolyzed under basic conditions through saponification. amelica.orgsci-hub.se This process typically involves the use of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent or a mixture of solvents including water. frontiersin.orgamelica.orgsci-hub.se The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the benzyl ester.
The selective basic hydrolysis of a non-tert-butyl ester in the presence of a tert-butyl ester has been demonstrated in related malonate systems. For instance, a diphenylethyl ester was selectively hydrolyzed to the corresponding acid in 94%–98% yield using 1N KOH, conditions under which the tert-butyl ester remained stable due to steric hindrance. frontiersin.org While benzyl esters are less sterically hindered than diphenylethyl esters, the principle of their susceptibility to basic hydrolysis in the presence of a robust tert-butyl group remains. The reaction rate can be influenced by factors such as steric hindrance around the ester group and the specific reaction conditions employed, including solvent and temperature. amelica.orgsci-hub.se
Table 2: Conditions for Basic Hydrolysis of Non-tert-Butyl Esters in Malonate Systems
| Substrate Ester Group | Reagent | Typical Solvent | Yield (%) | Reference |
| Diphenylethyl | 1N Potassium Hydroxide (KOH) | Methanol (MeOH) | 94-98 | frontiersin.org |
| Various Alkyl/Benzyl | Sodium Hydroxide (NaOH) | Dichloromethane/Methanol | 80-90 | sci-hub.se |
Transamidation and Amide Formation Reactions (e.g., from tert-butyl malonate derivatives)
Mono-tert-butyl malonates, accessible from the selective hydrolysis of diesters like this compound, are valuable precursors for the synthesis of amides. The exposed carboxylic acid can be activated and coupled with various amines to form the corresponding malonamic acid tert-butyl esters. Standard peptide coupling reagents can be employed for this transformation. nih.govnih.gov
Alternatively, amides can be formed from malonate esters through various synthetic routes. While direct aminolysis of esters is possible, it often requires harsh conditions. More commonly, the ester is first converted to a more reactive carboxylic acid derivative, such as an acid chloride or an activated ester, before reaction with an amine. libretexts.org For instance, tert-butyl esters can be converted in situ to acid chlorides, which then readily react with amines to yield amides. organic-chemistry.org Another approach involves the Ritter reaction, where nitriles react with a source of a carbocation (like that from tert-butyl alcohol) in the presence of a strong acid to form N-tert-butyl amides. researchgate.net More direct transamidation methods under metal-free conditions, for example using tert-butyl nitrite to activate a secondary amide for reaction with an amine, have also been developed, expanding the toolkit for amide synthesis. rsc.org
Analytical Derivatization Methodologies (e.g., Silylation, Acylation for GC/MS Analysis)
For the analysis of compounds like this compound by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary. gcms.czacs.org This chemical modification process is designed to increase the analyte's volatility and thermal stability while improving chromatographic peak shape and detection sensitivity. gcms.cz The presence of any active hydrogen atoms, for example, if the malonate is hydrolyzed to a carboxylic acid, makes derivatization essential. colostate.edu
Silylation: This is one of the most common derivatization techniques, involving the replacement of active hydrogen atoms in hydroxyl or carboxyl groups with a trimethylsilyl (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. For a hydrolyzed malonate, silylation would convert the carboxylic acid into its more volatile TMS ester, making it suitable for GC analysis. The choice of silylating reagent and reaction conditions (temperature, time) must be optimized for efficient derivatization. nih.gov
Acylation: Acylation is another effective derivatization strategy where an acyl group is introduced, typically converting hydroxyl and amino groups into esters and amides, respectively. labinsights.nlnih.gov For analytes containing these functional groups, reagents like acid anhydrides or acid chlorides (e.g., acetyl chloride or benzoyl chloride) are used. labinsights.nlnih.gov While this compound itself does not have active hydrogens requiring derivatization, its synthetic precursors or hydrolysis products might. Acylation can enhance volatility and improve separation from matrix interferences in complex samples. labinsights.nlnih.gov The resulting derivatives often exhibit characteristic mass spectra, aiding in their identification by MS. nih.gov
Reactivity and Mechanistic Investigations of Benzyl Tert Butyl Malonate
Nucleophilic Reactivity of the Malonate Carbanion
The presence of two electron-withdrawing ester groups makes the methylene (B1212753) (CH₂) protons of benzyl (B1604629) tert-butyl malonate acidic. In the presence of a base, it can be readily deprotonated to form a stabilized carbanion (enolate). This carbanion is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.
Michael Addition Pathways and Mechanistic Exploration
The carbanion derived from benzyl tert-butyl malonate is an effective nucleophile in Michael additions, a type of conjugate addition. This reaction involves the 1,4-addition of the malonate to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.
This compound can undergo conjugate addition to various Michael acceptors, including α,β-unsaturated ketones and nitroalkenes. acs.org The reaction with nitroalkenes is particularly notable as the resulting nitro-adducts are valuable intermediates for synthesizing compounds like chiral γ-amino acids. acs.org For instance, the addition of a malonate to nitrostyrene (B7858105) can proceed with high yield. acs.org
The reactivity of the malonate in these additions can be influenced by the steric bulk of its ester groups. Malonates with less sterically demanding groups, such as dimethyl or diethyl malonate, tend to react more quickly than those with bulkier groups like di-tert-butyl malonate. nih.govias.ac.in While this compound contains one bulky tert-butyl group, the reaction can still proceed effectively, often catalyzed by metal complexes or organocatalysts to enhance efficiency and selectivity. acs.orgnih.gov
Table 1: Examples of Michael Addition using Malonate Esters
| Michael Acceptor | Malonate Donor | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Benzalacetophenone | Diethyl malonate | Chiral Phase Transfer Catalyst | Diethyl (S)-2-(3-oxo-1,3-diphenylpropyl) malonate | Good | ias.ac.in |
| Chalcone | Diethyl malonate | Chiral Imidazolium Ionic Liquid | Michael Adduct | >99% Conversion | nih.gov |
| Nitrostyrene | Diethyl malonate | Ni(II)-Diamine Complex | Diethyl 2-(2-nitro-1-phenylethyl)malonate | Excellent | acs.org |
Significant research has focused on developing enantioselective Michael additions using malonates, including this compound, to create chiral molecules. mdpi.com These reactions employ chiral catalysts, which can be metal-based complexes or metal-free organocatalysts, to control the stereochemical outcome. mdpi.comnih.gov
Chiral nickel(II)-diamine complexes have proven effective in catalyzing the asymmetric addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.orgacs.org The proposed mechanism suggests that the malonate displaces a ligand on the catalyst to form a chiral nickel enolate. mdpi.com The nitroalkene then coordinates to this complex, and subsequent intramolecular addition of the enolate to the nitroalkene yields the product. mdpi.com Proton transfer and displacement of the product by another malonate molecule regenerate the active catalyst. mdpi.com
Organocatalysts, such as those derived from cinchona alkaloids or chiral primary amines like 1,2-diphenylethanediamine (DPEN), also facilitate these transformations. nih.govwiley.com Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a thiourea (B124793) group) and a Lewis base site, can activate both the nucleophile and the electrophile simultaneously to control the reaction's stereoselectivity. mdpi.com
Table 2: Catalysts in Enantioselective Michael Additions of Malonates | Catalyst Type | Example Catalyst | Nucleophile | Electrophile | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | | Ni(II) Complex | Chiral bis(cyclohexyldiamine)-Ni(II) | tert-butyl phenyl malonate | β-nitrostyrene | 93% ee | mdpi.com | | Primary Amine | (R,R)-DPEN | Diethyl malonate | Benzylideneacetone | 91% ee | nih.gov | | Phase Transfer Catalyst | Mandelic acid derivative | Di-tert-butyl malonate | Benzalacetophenone | 87-95% ee | ias.ac.in | | Thiourea Organocatalyst | Takemoto's Catalyst | Diethyl malonate | Nitroalkene | 94% ee | mdpi.com |
Condensation Reactions (e.g., Knoevenagel Condensation)
This compound is a suitable substrate for the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group (aldehyde or ketone). purechemistry.orgwikipedia.orgrsc.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and results in the formation of an α,β-unsaturated dicarbonyl compound after dehydration. wikipedia.orgalfa-chemistry.commychemblog.com
The mechanism involves three primary steps:
Deprotonation: A base removes a proton from the acidic methylene carbon of the malonate, forming a nucleophilic enolate ion. purechemistry.orgalfa-chemistry.com
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, creating a tetrahedral intermediate. purechemistry.orgalfa-chemistry.com
Elimination (Dehydration): The intermediate is protonated and then undergoes elimination of a water molecule to form a new carbon-carbon double bond, yielding the final product. purechemistry.orgalfa-chemistry.commychemblog.com
This condensation is a cornerstone of organic synthesis for creating C-C bonds and is used in the production of polymers, pharmaceuticals, and fine chemicals. sciensage.info When one of the ester groups is a carboxylic acid (as in malonic acid itself), the condensation can be followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org
Electrophilic Reactivity and Cleavage Pathways
Benzyl-Carbon Bond Cleavage Mechanisms
The benzyl group in this compound can be selectively cleaved, which is a crucial step in synthetic sequences where it functions as a protecting group for a carboxylic acid. thalesnano.com The enhanced reactivity of the benzylic position is due to the stability of the resulting benzyl radical or ionic intermediates, which are stabilized by the adjacent aromatic ring. wikipedia.org
The most common method for cleaving a benzyl ester is catalytic hydrogenolysis . organic-chemistry.orgresearchgate.net This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). sigmaaldrich.comcdnsciencepub.com The reaction proceeds under mild conditions and results in the formation of the corresponding carboxylic acid and toluene. organic-chemistry.org
Catalytic transfer hydrogenation offers a safer alternative to using flammable hydrogen gas. cdnsciencepub.comresearchgate.net In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or 2-propanol, is used to transfer hydrogen to the substrate in the presence of the palladium catalyst. thalesnano.comcdnsciencepub.com
Other methods for benzyl group cleavage include:
Acid-catalyzed cleavage: Strong acids can cleave benzyl ethers and esters, though this method is limited to substrates that can withstand acidic conditions. organic-chemistry.orgnih.gov
Oxidative cleavage: Oxidizing agents can also be used. For instance, visible-light-mediated debenzylation using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides a method that is compatible with sensitive functional groups like alkenes and azides, which would not survive reductive conditions. mpg.denih.gov
Radical Reactivity of Malonyl Species
Malonyl radicals are key intermediates that can be generated from malonate esters through oxidative processes. For instance, oxidizing agents such as Manganese(III) acetate (B1210297) (Mn(OAc)₃) or Cerium(IV) ammonium nitrate (B79036) (CAN) can produce an electrophilic malonyl radical from a malonate diester. bbhegdecollege.com This radical species is a valuable tool for forming new carbon-carbon bonds.
One application of this reactivity is the alkylation of aromatic compounds. bbhegdecollege.com The malonyl radical generated from a malonate can add to an aromatic system, such as a uracil (B121893) derivative, to form a new C-C bond. bbhegdecollege.com Further research has explored the manganese(III)-based oxidative free-radical cyclizations. acs.org The oxidation of diethyl α-benzylmalonate can generate a malonyl radical that, in the presence of alkynes, leads to the synthesis of substituted dihydronaphthalenes. acs.org
Alternatively, malonyl radicals can be generated from lithium malonate enolates via oxidation with reagents like ferrocenium (B1229745) hexafluorophosphate (B91526) or CuCl₂. researchgate.net The subsequent fate of the radical depends on the reaction conditions and the structure of the substrate. It can be trapped, dimerize, or undergo intramolecular cyclizations, demonstrating the versatile reactivity of these radical intermediates. researchgate.net The rate of radical trapping is often slow enough to permit cyclization reactions to occur. researchgate.net
Stereoselectivity and Asymmetric Induction in Reactions Involving Malonates
The construction of chiral molecules containing quaternary carbon centers is a significant challenge in organic synthesis. Malonate derivatives, including this compound, are excellent precursors for this purpose, and several stereoselective strategies have been developed.
Chiral Auxiliary-Directed Methodologies
A powerful strategy for inducing stereoselectivity is the use of a chiral auxiliary, a chiral moiety that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. beilstein-journals.org For reactions involving malonates, N-tert-butanesulfinyl imines have proven to be effective chiral auxiliaries. beilstein-journals.org
In one application, the diastereoselective coupling of dimethyl malonate with chiral N-tert-butanesulfinyl imines is promoted by a base, yielding dimethyl 2-(1-aminoalkyl)malonates as single diastereoisomers in many cases. beilstein-journals.org These intermediates can be further transformed into chiral β-amino esters, with the sulfinyl auxiliary being removable at the end of the sequence. beilstein-journals.org This approach has been successfully applied in the synthesis of nitrogen-containing heterocycles, including β-lactams and γ-amino esters. beilstein-journals.org Other chiral auxiliaries, such as those derived from menthol (B31143) and oxazolidinones, have also been explored for the asymmetric benzylation of malonic esters, although with limited success. usm.edu
Asymmetric Desymmetrization of Malonates via Chiral Catalysis (e.g., Phosphoric Acids)
Asymmetric desymmetrization is an efficient strategy for converting a prochiral molecule with two identical functional groups into a chiral product by selectively reacting only one of them. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for such transformations. clockss.orgbeilstein-journals.org
A notable example is the asymmetric desymmetrization of di-t-butyl 2-alkyl-2-(2-aminophenyl)malonates. clockss.orgresearchgate.net In the presence of a catalytic amount of a chiral Brønsted acid, such as the BINOL-derived phosphoric acid (S)-TRIP, these symmetric malonates undergo an intramolecular cyclization. clockss.org This reaction proceeds via an enantioselective desymmetrization to produce valuable, enantioenriched t-butyl 3-alkyl-oxindole-3-carboxylates, which contain a chiral quaternary center. clockss.orgresearchgate.net The screening of various chiral acids revealed that phosphoric acids were particularly effective in accelerating the cyclization and inducing enantioselectivity. clockss.org
| Entry | Acid Catalyst | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Chiral Carboxylic Acid 3 | 24 | 92 | 5 |
| 2 | Chiral Carboxylic Acid 4 | 36 | 94 | 11 |
| 3 | (+)-10-Camphorsulfonic acid | 4 | 88 | -1 |
| 4 | (R)-BINOL-phosphoric acid 6 | 4 | quant. | 10 |
| 5 | (S)-TRIP 7 | 0.5 | 90 | 45 |
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful tool for the asymmetric synthesis of chiral compounds from racemic starting materials. researchgate.net This process combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single, enantiomerically pure product. researchgate.net
While a DKR specifically involving this compound is not prominently documented, the strategy has been successfully applied to related complex systems, showcasing its potential. For example, a DKR strategy was developed for the synthesis of axially chiral biaryls. acs.org This was achieved through a rhodium-catalyzed atroposelective reductive aldol (B89426) reaction of 2-formyl aryl indoles, which exist as a racemic mixture of atropisomers. The stereogenic axis was labilized through a transient Lewis acid-base interaction, allowing for racemization under the reaction conditions. The chiral catalyst then selectively reacted with one enantiomer, leading to highly enantioenriched products in excellent yields. acs.org Such strategies, which couple racemization with a stereoselective reaction, represent a state-of-the-art method for asymmetric synthesis. researchgate.netacs.org
Applications of Benzyl Tert Butyl Malonate As a Strategic Synthetic Building Block
Synthesis of Chiral α,α-Disubstituted Carbonyl Compounds
The construction of chiral molecules containing quaternary carbon centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in synthetic organic chemistry. Benzyl (B1604629) tert-butyl malonate has emerged as a powerful tool in addressing this challenge, enabling the synthesis of chiral α,α-disubstituted carbonyl compounds which are precursors to a variety of important molecules.
Construction of Quaternary Carbon Centers
A key application of benzyl tert-butyl malonate lies in the enantioselective α-alkylation to form all-carbon quaternary stereocenters. researchgate.net This is often achieved through phase-transfer catalysis (PTC), a technique that facilitates the reaction between reactants in different phases. sci-hub.sesnu.ac.kr In this context, the this compound acts as a prochiral substrate. The tert-butyl group is generally considered essential for achieving high enantioselectivity in PTC alkylation. nih.govfrontiersin.org
The process typically involves the deprotonation of the α-carbon of the malonate, followed by alkylation with an electrophile in the presence of a chiral phase-transfer catalyst. sci-hub.senih.govfrontiersin.org The distinct steric and electronic properties of the benzyl and tert-butyl ester groups allow for high levels of stereocontrol, leading to the formation of α,α-dialkylmalonates with high chemical and optical yields. sci-hub.se For instance, the asymmetric PTC α-alkylation of 2-methylbenzyl tert-butyl α-methylmalonate has been shown to produce the corresponding α,α-dialkylmalonates in up to 99% chemical yield and 91% enantiomeric excess (ee). sci-hub.se Similarly, the use of 2,2-diphenylethyl tert-butyl α-methylmalonates as substrates in PTC alkylation has yielded α-methyl-α-alkylmalonates with up to 99% chemical yield and 98% ee. nih.govfrontiersin.orgfrontiersin.org
The resulting chiral α,α-dialkylmalonates are versatile intermediates. The differential reactivity of the two ester groups allows for selective deprotection. The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the benzyl or diphenylmethyl ester can be removed via catalytic hydrogenation or basic hydrolysis, respectively. nih.govfrontiersin.org This selective deprotection provides access to chiral malonic monoacids, which are valuable building blocks for the synthesis of a wide range of chiral molecules. nih.govfrontiersin.org
Table 1: Examples of Asymmetric PTC Alkylation using this compound Derivatives
| Substrate | Catalyst | Electrophile | Chemical Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Methylbenzyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Benzyl bromide | up to 99 | up to 91 | sci-hub.se |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Various alkyl halides | up to 99 | up to 98 | nih.govfrontiersin.orgfrontiersin.org |
| α-Benzyl tert-butyl methyl malonate | Cinchona-derived ammonium (B1175870) salt | Formalin | High | High | researchgate.net |
Precursors for α-Amino Acid Derivatives
This compound and its derivatives are also valuable precursors for the synthesis of non-proteinogenic α-amino acids, which are important components of many pharmaceuticals and biologically active compounds. The α,α-disubstituted malonates synthesized as described above can be converted into α-amino acid derivatives through various synthetic routes.
One common strategy involves the conversion of one of the ester groups into a carboxylic acid, followed by a Curtius rearrangement or a related transformation to introduce the amino group. The chirality established during the initial alkylation step is transferred to the final amino acid product. For example, the selective hydrolysis of the tert-butyl ester of a chiral α,α-dialkylmalonate, followed by further synthetic manipulations, can lead to the formation of optically active α-amino acids. organic-chemistry.org
Access to Bioactive Molecules and Natural Product Fragments
The versatility of this compound extends to the synthesis of various bioactive molecules and fragments of natural products. Its ability to introduce stereocenters and functional groups in a controlled manner makes it an invaluable starting material in complex total synthesis projects.
Synthesis of β-Substituted γ-Aminobutyric Acid (GABA) Derivatives
β-Substituted γ-aminobutyric acid (GABA) derivatives are a class of compounds with significant neurological activity, including drugs like baclofen (B1667701) and pregabalin. mdpi.comnih.gov this compound can be utilized in synthetic routes to these important molecules.
One approach involves the Michael addition of a malonate enolate to a nitroalkene. For instance, the enantioselective Michael addition of tert-butyl phenyl malonate to β-nitrostyrene, catalyzed by a chiral nickel(II) complex, yields a β-nitro derivative with high enantioselectivity. mdpi.com This intermediate can then be transformed into a γ-lactam, a key precursor to β-substituted GABA derivatives, through reduction and cyclization. mdpi.com The differential reactivity of the ester groups in the malonate starting material is crucial for the success of these synthetic strategies.
Preparation of Substituted Oxindoles and Related Heterocycles
Substituted oxindoles are a common structural motif in a wide range of natural products and bioactive compounds. orgsyn.orgwisconsin.edu this compound has been employed in the synthesis of these heterocyclic systems.
A common strategy involves the acylation of an aniline (B41778) derivative with a malonate, followed by an intramolecular cyclization. For example, the Mukaiyama coupling of an N-substituted aniline with tert-butyl malonate, followed by alkylation and a copper(II)-mediated cyclization, can produce 3,3-disubstituted oxindoles. thieme-connect.comwhiterose.ac.uk The tert-butyl ester group can then be removed via decarboxyalkylation to yield 3-monosubstituted oxindoles. orgsyn.orgthieme-connect.com This methodology has been used to prepare a variety of 3-substituted oxindoles with different alkyl and benzyl substituents. thieme-connect.com
Role in Total Synthesis Strategies (e.g., Jaspine B, Tetrahydroisoquinoline Alkaloids)
This compound and its analogs have played a role in the total synthesis of several complex natural products.
For example, in the synthesis of tetrahydroisoquinoline alkaloids, chiral N-sulfinyl imines can be reacted with Grignard reagents derived from benzyl halides. researchgate.net While not directly using this compound, the principles of creating chiral centers and building complex carbon skeletons are related. The synthesis of these alkaloids often involves the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) core, which is a key structural feature. researchgate.netnih.govacs.org
The anhydrophytosphingosine derivative Jaspine B, a cytotoxic natural product, has been synthesized stereoselectively. researchgate.net Although the direct use of this compound in this specific synthesis is not explicitly detailed in the provided context, the strategies for creating chiral centers and functional group manipulations are relevant to the applications of such malonate derivatives.
Functionalized Naphthols and Furans Synthesis
While this compound is a recognized intermediate in organic synthesis, specific and detailed examples of its direct application in the synthesis of functionalized naphthols and furans are not extensively detailed in prominent research literature. General synthetic pathways for naphthols and furans often involve different precursors. However, the fundamental reactivity of this compound as a malonic ester derivative suggests its potential role in synthetic strategies that involve the formation of carbon-carbon bonds necessary for constructing such aromatic and heterocyclic systems. Malonic esters are classic nucleophiles in reactions like the Michael addition or alkylation, which are foundational steps in the assembly of various cyclic compounds.
Utility in Pharmaceutical and Agrochemical Intermediate Synthesis
The distinct chemical properties of this compound make it a significant intermediate in the synthesis of molecules targeted for the pharmaceutical and agrochemical industries. The benzyl group can be removed under mild hydrogenolysis conditions, while the tert-butyl group is stable to these conditions but can be cleaved using acids. This orthogonal protecting group strategy is highly advantageous in the synthesis of complex molecules that require sequential and selective manipulations.
This compound serves as a flexible starting material for constructing a variety of molecular scaffolds relevant to medicinal chemistry. vulcanchem.com Its ability to undergo α-alkylation allows for the introduction of diverse substituents, leading to a wide array of derivatives. vulcanchem.com
A key application is in the synthesis of strained ring systems, which are of significant interest for their unique three-dimensional structures. For example, this compound is used as a precursor in the synthesis of 1-benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate. This is achieved through a double alkylation reaction with 1,3-dibromopropane. The resulting cyclobutane (B1203170) derivative is a valuable building block for creating more elaborate molecules for biological screening.
The compound is also employed in the synthesis of macrocyclic structures. In a synthetic route aimed at producing macrocyclic inhibitors of peptidylarginine deiminases (PADs), this compound is used as a starting material. google.com The initial step involves its reaction with ((7-bromoheptyl)oxy)(tert-butyl)diphenylsilane, demonstrating its role in building the carbon backbone necessary for the large ring structure. google.com The inherent functionality of the malonate allows for further modifications, making it a cornerstone in the assembly of these complex therapeutic targets. google.com
This compound has proven to be a critical starting material in the development of isotopically labeled compounds for use in pharmaceutical research, including metabolic studies and pharmacokinetic assays that are crucial for radiopharmaceutical development. researchgate.net
A notable example is the synthesis of stable isotope-labeled NN414, a potent potassium channel opener developed for the treatment of type 2 diabetes. researchgate.net The synthesis involved an eight-step sequence starting from this compound to produce [¹³C,²H₅]NN414. researchgate.net This complex synthesis included key steps such as a Mannich reaction, deamination, a Simmons-Smith-type cyclopropanation, and a modified Curtius reaction, highlighting the versatility of the initial building block in withstanding a variety of reaction conditions to ultimately install the isotopic labels. researchgate.net Furthermore, patent literature indicates the use of this compound in processes related to the development of radiopharmaceuticals and targeted therapy drugs. patentorder.com
Advanced Analytical and Computational Studies
Spectroscopic Characterization in Research Contexts
The structural integrity and purity of benzyl (B1604629) tert-butyl malonate and its derivatives are paramount in research, necessitating a suite of spectroscopic techniques for thorough characterization. These methods provide a detailed look into the molecular structure, functional groups, and molecular weight, which are crucial for interpreting reaction outcomes and understanding mechanistic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzyl tert-butyl malonate and its derivatives. Both ¹H NMR and ¹³C NMR are routinely employed to confirm the identity and purity of these compounds. frontiersin.org
In a typical ¹H NMR spectrum of a derivative like 1-benzyl 3-(tert-butyl) 2-methylmalonate in deuterated chloroform (B151607) (CDCl₃), the protons of the benzyl group's aromatic ring appear as a multiplet in the range of δ 7.38-7.26 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group are observed as a multiplet between δ 5.22-5.10 ppm. The methine proton (CH) shows a quartet at approximately δ 3.37 ppm, and the twelve protons of the tert-butyl group and the methyl group appear as a doublet at δ 1.38 ppm. frontiersin.org
¹³C NMR spectroscopy provides complementary information. For the same derivative, characteristic peaks include those for the carbonyl carbons of the ester groups around δ 172.55 and δ 171.71 ppm, the aromatic carbons of the benzyl group between δ 138.47 and δ 130.14 ppm, the quaternary carbon of the tert-butyl group around δ 83.65 ppm, the benzylic carbon at approximately δ 68.64 ppm, and the tert-butyl methyl carbons at about δ 28.83 ppm. frontiersin.org
NMR is not only used for static structural confirmation but also plays a vital role in mechanistic studies involving this compound. For instance, in studies of photocatalytic transformations, NMR techniques can be used to investigate reaction kinetics and intermediates. uni-regensburg.de The high sensitivity of ¹H NMR allows for the observation of tert-butyl groups, which can serve as reporter groups to monitor changes in the chemical environment during a reaction. nih.gov This is particularly useful in studying macromolecular complexes where the intense and narrow signal of the tert-butyl group can provide valuable structural and dynamic information. nih.gov
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Aromatic (Benzyl) | 7.38-7.26 (m) | 138.47-130.14 | frontiersin.org |
| CH₂ (Benzyl) | 5.22-5.10 (m) | 68.64 | frontiersin.org |
| CH (Malonate) | 3.37 (q) | - | frontiersin.org |
| C(CH₃)₃ (tert-Butyl) | 1.38 (d) | 83.65 (quaternary C), 28.83 (CH₃) | frontiersin.org |
| C=O (Ester) | - | 172.55, 171.71 | frontiersin.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum of a this compound derivative are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two ester groups. These typically appear in the region of 1730-1750 cm⁻¹. researchgate.net For instance, in 1-benzyl 3-(tert-butyl) 2-methylmalonate, a strong band is observed at 1731 cm⁻¹. frontiersin.org The presence of unsaturation or aromatic rings adjacent to the carbonyl group can shift this absorption to a lower wavenumber, typically around 1715 cm⁻¹. libretexts.org
Other significant absorptions include the C-O stretching vibrations of the ester linkages, which are found in the 1300-1000 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aromatic benzyl group are typically observed just above 3000 cm⁻¹, while the C-H stretches of the aliphatic portions (tert-butyl and methylene groups) appear just below 3000 cm⁻¹. vscht.cz Specifically, C-H stretching bands for the methyl and methylene groups are seen around 2985 cm⁻¹. frontiersin.org The aromatic C-C stretching vibrations of the benzyl ring give rise to bands in the 1600-1450 cm⁻¹ range. vscht.cz
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Specific Example (1-benzyl 3-(tert-butyl) 2-methylmalonate) (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretch (Ester) | 1730-1750 | 1731 | frontiersin.orgresearchgate.net |
| C-O Stretch (Ester) | 1300-1000 | 1230, 1149 | frontiersin.orglibretexts.org |
| C-H Stretch (Aromatic) | 3100-3000 | - | vscht.cz |
| C-H Stretch (Aliphatic) | 3000-2850 | 2985 | frontiersin.orgvscht.cz |
| C-C Stretch (Aromatic) | 1600-1450 | 1508, 1456 | frontiersin.orgvscht.cz |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of this compound and its derivatives through analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. frontiersin.org
For a derivative such as 1-benzyl 3-(tert-butyl) 2-methylmalonate, the molecular formula is C₁₅H₂₀O₄, with a calculated molecular weight that can be confirmed by the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in the mass spectrum. frontiersin.org For this specific compound, the calculated mass for the [M+H]⁺ ion is 265.1440, which has been experimentally observed at 265.1443. frontiersin.org
The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for malonate esters involve the loss of the ester groups. For instance, the loss of the diethyl malonate moiety (M-159) is a significant fragmentation pathway for diethyl malonate derivatives. mdpi.com In the case of this compound derivatives, characteristic fragmentation would likely involve the loss of the tert-butyl group, the benzyl group, or parts of the malonate core, providing confirmation of the compound's structure.
| Compound | Molecular Formula | Ion Type | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 1-Benzyl 3-(tert-butyl) 2-methylmalonate | C₁₅H₂₀O₄ | [M+H]⁺ | 265.1440 | 265.1443 | frontiersin.org |
| 1-(tert-Butyl) 3-cinnamyl 2-methylmalonate | C₁₇H₂₄O₄ | [M+H]⁺ | 293.1753 | 293.1748 | frontiersin.org |
Chiral Analysis Methodologies
When this compound is used as a precursor in asymmetric synthesis, the resulting products are often chiral. Determining the enantiomeric purity and absolute stereochemistry of these products is crucial.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the primary method for determining the enantiomeric excess (ee) of chiral compounds derived from this compound. sci-hub.seresearchgate.net This technique separates the enantiomers of a chiral compound, allowing for their quantification. frontiersin.org
In a typical chiral HPLC analysis, a solution of the chiral product is injected onto a column packed with a chiral stationary phase, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., DAICEL Chiralcel or Chiralpak series). researchgate.netfrontiersin.org The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. The enantiomeric excess is then calculated from the relative areas of the two enantiomeric peaks in the chromatogram. researchgate.net
For example, in the enantioselective phase-transfer catalytic alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, the enantioselectivity of the reaction was determined by chiral HPLC analysis, revealing high enantiomeric excesses of up to 95%. frontiersin.org The specific conditions, including the choice of chiral column, mobile phase composition (e.g., hexane/2-propanol mixtures), flow rate, and detection wavelength, are optimized for each specific compound to achieve baseline separation of the enantiomers. frontiersin.org
| Compound | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(3-methoxybenzyl)-2-methylmalonate | DAICEL Chiralcel OJ-H | Hexane:2-propanol = 99:1 | 1.0 | 95% | frontiersin.org |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate | DAICEL Chiralcel OJ-H | Hexane:2-propanol = 99.8:0.2 | 1.0 | 77% | frontiersin.org |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. google.comsoton.ac.uk This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. rsc.org
To determine the absolute configuration, a suitable single crystal of the chiral compound, often a derivative containing a heavy atom, is required. thieme-connect.de The heavy atom enhances the anomalous scattering of X-rays, which is necessary to distinguish between the two enantiomers. thieme-connect.de The structure is solved and refined, and the absolute configuration is typically assigned based on the Flack parameter, which should be close to zero for the correct enantiomer. soton.ac.uk
In the context of research involving this compound, X-ray crystallography has been used to confirm the absolute stereochemistry of chiral products obtained from its reactions. For instance, the absolute stereochemistry of a monoacid derived from the hydrolysis of a chiral α,α-dialkylated malonate was determined by X-ray crystallographic analysis. researchgate.net This provided unambiguous proof of the stereochemical outcome of the preceding asymmetric reaction. researchgate.net
While powerful, a significant prerequisite for this technique is the ability to grow high-quality single crystals of the compound of interest, which can sometimes be a challenging and time-consuming process. thieme-connect.de
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry have become indispensable tools for in-depth investigation of molecular properties and reaction dynamics, offering insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net For this compound, these methods provide a molecular-level understanding of its structure, stability, and reactivity. Computational approaches are particularly valuable for elucidating complex reaction mechanisms, analyzing conformational landscapes, and predicting how the molecule will behave in different chemical environments. mdpi.comuomustansiriyah.edu.iq
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied in chemistry to predict molecular geometries, energies, and spectroscopic properties, and it is particularly useful for elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, DFT allows for the detailed mapping of reaction pathways and the determination of activation barriers. beilstein-journals.org
For this compound, DFT calculations can illuminate the mechanisms of its key reactions, such as enolate formation, alkylation, and decarboxylation. For instance, in a base-catalyzed deprotonation, DFT can model the interaction of the base with the acidic methylene proton, predict the geometry of the resulting enolate, and calculate the energy of this process.
A hypothetical DFT study on the alkylation of the this compound enolate with an alkyl halide (e.g., methyl iodide) would proceed by locating the transition state structure for the C-alkylation. The calculated activation energy (ΔG‡) for this step provides a quantitative measure of the reaction rate. By comparing the activation barriers for competing reaction pathways, one can predict the chemoselectivity of the reaction.
Table 1: Hypothetical DFT-Calculated Energies for the Alkylation of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound enolate + Methyl Iodide | 0.0 |
| Transition State | C-alkylation transition structure | +18.5 |
| Products | 2-Methyl-benzyl tert-butyl malonate + Iodide | -12.0 |
Note: The energy values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations. Actual values would be obtained from specific DFT computations using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net
DFT studies can also clarify the selective cleavage of either the benzyl or the tert-butyl ester group under different reaction conditions. For example, in the photoactivated reduction of benzyl-substituted malonates, DFT can help explain the observed selectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, which indicates the most likely site for electron acceptance. acs.org
Molecular Dynamics Simulations and Conformational Analysis
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). uab.cat
Computational methods can systematically explore the potential energy surface to identify stable conformers (local minima). The steric bulk of the tert-butyl group is a dominant factor, generally preferring an orientation that minimizes steric clashes with other parts of the molecule. libretexts.org Studies on related diesters, such as dimethyl malonate, have shown that multiple conformers can exist with very small energy differences between them. researchgate.net For this compound, the interplay between the bulky tert-butyl group and the planar benzyl group leads to a complex conformational landscape.
Table 2: Key Dihedral Angles in this compound for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Conformation |
| O=C-C-C=O | Defines the relative orientation of the two carbonyl groups. | Influences the molecule's overall polarity and intramolecular interactions. |
| C-O-CH₂-C(aryl) | Rotation around the benzylic C-O bond. | Determines the position of the phenyl ring relative to the malonate backbone. |
| C-O-C(CH₃)₃ | Rotation around the tert-butyl C-O bond. | Steric hindrance from the tert-butyl group significantly restricts this rotation. |
MD simulations can be used to sample these conformational states at a given temperature, providing insight into the relative populations of each conformer and the energy barriers for interconversion between them. This information is vital for understanding how the molecule's shape influences its interaction with enzymes or catalysts.
Prediction of Reactivity and Selectivity Parameters
Computational chemistry provides a framework for quantifying and predicting the reactivity of chemical species. For this compound, a key aspect of its reactivity is the nucleophilicity of its corresponding enolate (carbanion). The Mayr nucleophilicity scale, governed by the equation log k = sN(N + E), provides a powerful tool for predicting reaction rates. researchgate.net In this equation, E is an electrophilicity parameter, while N and sN are nucleophile-specific parameters.
Computational methods, particularly DFT, can be used to calculate the properties needed to estimate these parameters for the enolate of this compound. By calculating the HOMO (Highest Occupied Molecular Orbital) energy of the enolate, one can gain a qualitative understanding of its nucleophilicity. A higher HOMO energy generally corresponds to greater nucleophilicity.
Furthermore, computational models can predict selectivity in reactions where multiple outcomes are possible. For example, in the reduction of benzyl-substituted malonates, it has been shown that photoexcited organic electron donors can selectively cleave the benzyl-carbon bond, leaving the malonate ester groups intact. acs.org This is contrary to many metal-based reductions. Computational analysis of the radical anion intermediate formed upon electron transfer can reveal the bond dissociation energies and explain this selective fragmentation pathway. acs.org
Table 3: Computationally Derived Reactivity Indices for Malonate Enolates
| Parameter | Description | Predicted Trend for this compound enolate |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A relatively high energy level, indicating good nucleophilic character. |
| Fukui Function (f⁻) | Indicates the propensity of a site to be attacked by an electrophile. | Highest value would be localized on the central carbon atom of the malonate. |
| Mayr's N Parameter | Quantitative measure of nucleophilicity. | Can be estimated via correlation with calculated properties or by simulating reactions with reference electrophiles. |
These predictive capabilities allow for the in silico screening of reaction conditions and substrates, guiding experimental work and accelerating the discovery of new synthetic methodologies. uni-muenchen.de
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Enantioselective Transformations
A significant area of ongoing research is the development of advanced catalytic systems to improve enantioselective transformations involving benzyl (B1604629) tert-butyl malonate. The primary focus has been on phase-transfer catalysis (PTC) for the α-alkylation of the malonate, a critical step for creating chiral compounds with high optical purity. vulcanchem.com
Researchers are actively designing and synthesizing new chiral phase-transfer catalysts to achieve higher yields and enantioselectivities. For instance, novel organocatalysts that integrate a squaramide unit directly linked to the nitrogen atom of an aza-crown ether have been developed. researchgate.net These catalysts, featuring chiral skeletons derived from natural products like hydroquinine (B45883) and quinine, are being investigated for the asymmetric construction of all-carbon quaternary stereocenters. researchgate.net
Furthermore, modifications to the malonate substrate itself are being explored to enhance enantioselectivity. By replacing the benzylideneamino ester group with alcoholic esters that are more resistant to hydrolysis, researchers aim to overcome issues of substrate degradation under the basic conditions of PTC reactions. frontiersin.org The development of new malonate substrates, such as those with a 2,2-diphenylethyl ester group, in combination with binaphthyl-modified chiral quaternary ammonium (B1175870) salt catalysts, has shown great promise, achieving high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) in the synthesis of chiral α,α-dialkylmalonates. frontiersin.orgnih.gov These advancements are crucial for producing versatile chiral building blocks for complex molecule synthesis. frontiersin.orgsnu.ac.kr
Table 1: Enantioselective PTC α-benzylation of various alkyl tert-butyl α-methylmalonates
| Substrate | Linker Length | Enantioselectivity (ee%) |
|---|---|---|
| Methyl | Short | High |
| Ethyl | Medium | Lower |
| Propyl | Long | Lowest |
Data sourced from studies on the impact of linker length on enantioselectivity. frontiersin.org
Integration into Flow Chemistry and Continuous Synthesis Platforms
The integration of benzyl tert-butyl malonate chemistry into flow chemistry and continuous synthesis platforms represents a significant step towards more efficient, safer, and scalable manufacturing of fine chemicals and pharmaceuticals. acs.orgnih.gov Flow chemistry offers numerous advantages over traditional batch processes, including superior control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely. researchgate.net
Continuous-flow methodologies are being explored for various reactions involving malonate esters. For example, the Michael addition of diethyl malonate to β-nitrostyrene has been successfully demonstrated in a flow system, yielding the precursor to the drug Baclofen (B1667701) in near-quantitative yield and high enantiomeric excess. acs.org This highlights the potential of flow chemistry to produce pharmaceutical intermediates with high purity and efficiency.
The development of fully automated processes by combining flow chemistry with other enabling technologies such as microwave irradiation, supported reagents, and photochemistry is a key area of future research. acs.org These integrated systems could significantly increase throughput and facilitate the rapid synthesis of libraries of compounds for drug discovery. For instance, substituted malonate esters, which are key intermediates in the synthesis of biologically active molecules, can be synthesized using photochemical methods in flow reactors, providing access to interesting molecules with therapeutic potential. acs.org
Expansion of Synthetic Utility through Novel Reaction Discoveries
Researchers are continuously seeking to expand the synthetic utility of this compound by discovering and developing novel reactions. The inherent reactivity of the malonate structure makes it a versatile starting material for a wide range of transformations beyond traditional alkylations. snu.ac.kr
One area of exploration is the use of this compound in different types of catalytic reactions. For example, isothiourea-catalyzed enantioselective Michael additions of malonates to α,β-unsaturated aryl esters have been reported, demonstrating the potential for creating complex chiral structures with high enantioselectivity. nih.gov While tert-butyl malonates showed lower yields in these specific reactions due to steric hindrance, the exploration of different catalyst systems could overcome this limitation. nih.gov
Another avenue of research involves the dealkoxycarbonylation of malonate esters. This reaction, which can be achieved by heating in a dipolar aprotic solvent with water, provides a method for synthesizing monoesters from disubstituted malonates. lookchemmall.com Further investigation into the scope and mechanism of this reaction could lead to new synthetic strategies.
The development of one-pot synthesis approaches is also a key focus. For instance, the efficient production of α-1,2,4-oxadiazolo esters from malonic diesters and amidoximes under solvent-free conditions has been demonstrated, showcasing the potential for more streamlined and environmentally friendly synthetic routes. patsnap.com
Continued Application in Complex Molecule Synthesis and Drug Discovery Efforts
This compound and its derivatives will undoubtedly continue to be crucial building blocks in the total synthesis of complex natural products and in drug discovery programs. The ability to introduce chirality and functional group diversity through reactions of this compound makes it an invaluable tool for medicinal chemists. vulcanchem.combiosynth.com
The chiral α,α-dialkylmalonates synthesized from this compound are versatile intermediates that can be readily converted into a variety of chiral target molecules containing quaternary carbon centers. nih.govsnu.ac.kr These building blocks have been successfully applied to the total synthesis of natural products such as (–)-horsfiline and (+)-coerulescine. frontiersin.orgnih.gov
In the context of drug discovery, mono-benzyl malonate has been investigated for its potential biological activity, including the inhibition of cancer cell growth. biosynth.com Furthermore, derivatives of this compound are used as intermediates in the synthesis of various pharmaceuticals, including carbapenem (B1253116) antibiotics. The continued exploration of the chemical space accessible from this compound is expected to yield novel compounds with significant therapeutic potential. The development of efficient synthetic routes to these complex molecules remains a key challenge and an active area of research. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl malonate |
| (–)-Horsfiline |
| (+)-Coerulescine |
| Baclofen |
| Hydroquinine |
| Quinine |
| 2,2-diphenylethyl tert-butyl malonate |
| α-1,2,4-oxadiazolo esters |
| Mono-benzyl malonate |
| Carbapenem |
| β-nitrostyrene |
| Isothiourea |
| α,β-unsaturated aryl esters |
| Malonyl chloride |
| Benzyl alcohol |
| tert-Butanol |
| 1,3-dibromopropane |
| Sodium ethoxide |
| p-Toluenesulfonic acid |
| Potassium permanganate |
| Lithium aluminum hydride |
| Meldrum's acid |
| N-benzylaniline |
| 2-Chloro-1-methylpyridinium iodide |
| Triethylamine |
| Thienamycin |
| Meropenem |
| Imipenem |
| p-Nitrobenzyl alcohol |
| Diethanolamine |
| Doravirine |
| Salicylaldehyde |
| Dimethyl malonate |
Q & A
Q. What are the common synthetic routes for benzyl tert-butyl malonate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via alkylation or transesterification strategies. For alkylation, a malonate ester (e.g., dimethyl malonate) is treated with a benzyl halide and tert-butyl alcohol under basic conditions. Sodium hydroxide in THF is often used to deprotonate the malonate, enabling nucleophilic attack on the alkylating agent . Transesterification methods, such as reacting diethyl malonate with benzyl alcohol in the presence of Fe-based catalysts (e.g., FeAlP), can also yield mixed esters like this compound. Catalyst composition (e.g., FeAlP with 0.025 mol% Fe) significantly impacts reaction efficiency and selectivity, as higher Fe loading may alter textural properties and reduce catalytic activity .
Key Methodological Considerations:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- NMR Spectroscopy:
- ¹H NMR: Look for signals at δ ~3.3–3.5 ppm (methylene protons of the malonate core) and δ ~5.1 ppm (benzyl CH₂). Tert-butyl protons appear as a singlet at δ ~1.4 ppm .
- ¹³C NMR: The carbonyl carbons resonate at δ ~167–170 ppm, while tert-butyl carbons appear at δ ~28–30 ppm .
- GC-MS: Monitors purity and identifies volatile byproducts (e.g., residual benzyl alcohol or tert-butyl derivatives) .
- IR Spectroscopy: C=O stretches near 1740 cm⁻¹ confirm ester functionality .
Q. What are the typical applications of this compound as a building block in organic synthesis?
This compound serves as a protected malonate synthon in multi-step reactions. Examples include:
- Peptide modifications: The tert-butyl group acts as a stable protecting group under acidic conditions, enabling selective deprotection .
- Heterocycle synthesis: Alkylation with bromoesters (e.g., 2-bromo-4-methylpentanoic acid tert-butyl ester) forms intermediates for piperidine or tetrahydropyridine derivatives, common in drug discovery .
Advanced Research Questions
Q. How does the choice of catalyst impact the transesterification kinetics and selectivity in reactions involving this compound?
Iron aluminophosphate (FeAlP) catalysts with low Fe loading (0.025 mol%) exhibit superior activity in transesterification due to their mesoporous structure and balanced acidity. Higher Fe concentrations (>0.025 mol%) reduce surface area and pore volume, leading to slower kinetics and increased dibenzyl malonate formation . For example:
| Fe Loading (mol%) | Surface Area (m²/g) | Pore Volume (cm³/g) | This compound Yield (%) |
|---|---|---|---|
| 0.025 | 220 | 0.45 | 85 |
| 0.050 | 180 | 0.38 | 62 |
Mechanistic Insight: Fe³⁺ sites facilitate alcohol activation via Lewis acid-base interactions, promoting nucleophilic substitution at the ester carbonyl .
Q. What strategies can mitigate ester group migration or hydrolysis during multi-step syntheses using this compound?
- Protection-Deprotection Schemes: Use acid-labile tert-butyl groups alongside base-stable benzyl esters. For example, tert-butyl esters are cleaved with trifluoroacetic acid (TFA), leaving benzyl esters intact .
- Solvent Control: Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis. Anhydrous THF or dichloromethane is preferred .
- Low-Temperature Reactions: Conduct alkylation steps at 0–5°C to suppress thermal degradation .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reaction systems?
- DFT Calculations: Model transition states for esterification/transesterification to identify energy barriers and regioselectivity trends .
- Solvent Screening: Tools like COSMO-RS predict solvent effects on reaction equilibria. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving yields .
Data Contradictions and Resolution
- Catalyst Performance: shows FeAlP with 0.025 mol% Fe outperforms higher loadings, but other studies (e.g., ) suggest TiCl₄ activates alcohols more effectively. Resolution lies in substrate-specific optimization: FeAlP is ideal for malonate transesterification, while TiCl₄ suits bulkier alcohols .
- Ester Stability: While reports successful benzyl ester hydrogenolysis, notes tert-butyl cleavage under acidic conditions. Researchers must tailor protection strategies to reaction sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
